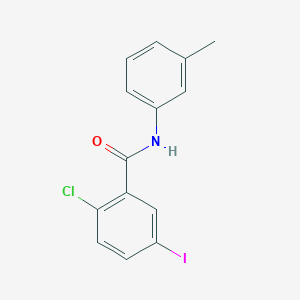
2-chloro-5-iodo-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-iodo-N-(3-methylphenyl)benzamide, also known as CI-976, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesterol esters in the body. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood.
Wirkmechanismus
The mechanism of action of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the inhibition of ACAT, an enzyme that catalyzes the formation of cholesterol esters from free cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.
Biochemische Und Physiologische Effekte
2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been shown to reduce the levels of cholesterol in the blood by inhibiting the formation of cholesterol esters. This effect has been observed in both animal and human studies. In addition, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been shown to have anti-atherosclerotic effects, which may be due to its ability to reduce the formation of cholesterol esters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in lab experiments is its potent inhibitory effect on ACAT. This makes it a useful tool for studying the role of ACAT in cholesterol metabolism and atherosclerosis. However, one of the limitations of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. One area of interest is the development of new ACAT inhibitors based on the structure of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, further studies are needed to investigate the safety and efficacy of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in human subjects.
Synthesemethoden
The synthesis of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 3-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with an acid chloride such as thionyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been extensively studied for its therapeutic potential in the treatment of hypercholesterolemia. Several studies have demonstrated that 2-chloro-5-iodo-N-(3-methylphenyl)benzamide is a potent inhibitor of ACAT, which plays a crucial role in the formation of cholesterol esters in the body. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.
Eigenschaften
CAS-Nummer |
5525-38-2 |
|---|---|
Produktname |
2-chloro-5-iodo-N-(3-methylphenyl)benzamide |
Molekularformel |
C14H11ClINO |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
2-chloro-5-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11ClINO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(16)5-6-13(12)15/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
QRKIAXCMDBHKGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



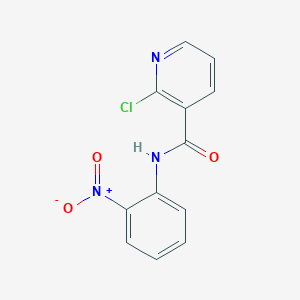
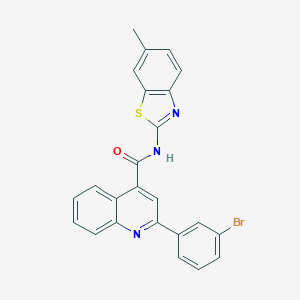
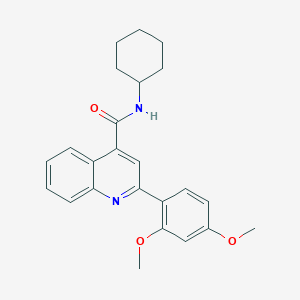
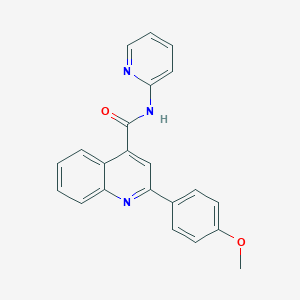
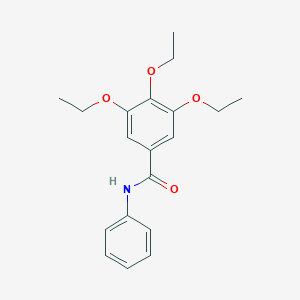
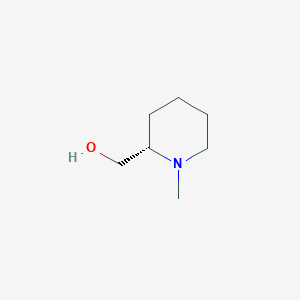
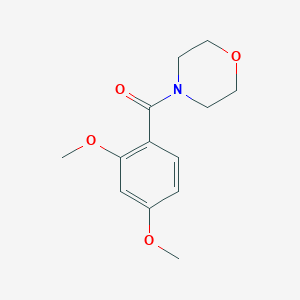
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
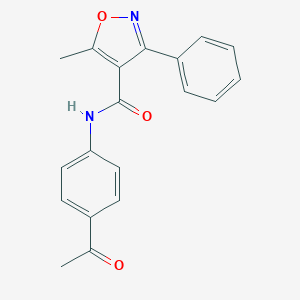
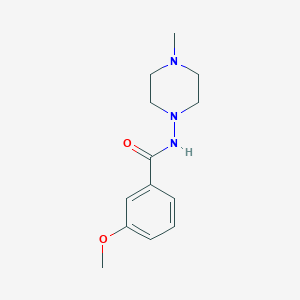
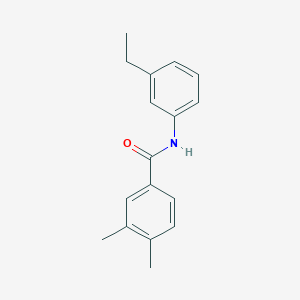
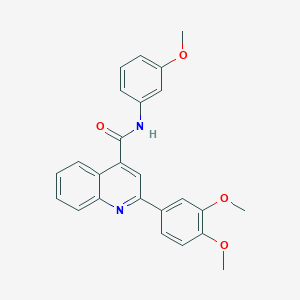
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)